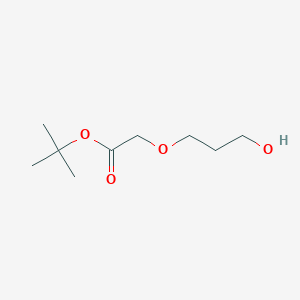
methyl 4-ethynyl-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-ethynyl-3-methylbenzoate: is an organic compound belonging to the family of benzoates. It has the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol . This compound is characterized by the presence of an ethynyl group and a methyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-ethynyl-3-methylbenzoate can be synthesized through various methods. One common approach involves the reaction of 4-ethynyl-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, leading to the formation of the ester .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethynyl-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of halogenated derivatives such as methyl 4-bromo-3-methylbenzoate .
Scientific Research Applications
Methyl 4-ethynyl-3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-ethynyl-3-methylbenzoate involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions , while the ester group can undergo hydrolysis to form the corresponding acid and alcohol. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of reactive intermediates that can further participate in downstream processes .
Comparison with Similar Compounds
Comparison: Methyl 4-ethynyl-3-methylbenzoate is unique due to the specific positioning of the ethynyl and methyl groups on the benzene ring. This structural arrangement imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the ethynyl group at the 4-position enhances its ability to undergo nucleophilic addition reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
123279-38-9 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



